Cas no 1333518-64-1 (N-(cyanomethyl)-2-(4-fluorophenyl)methyl-1,3-thiazole-5-carboxamide)

N-(cyanomethyl)-2-(4-fluorophenyl)methyl-1,3-thiazole-5-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-(cyanomethyl)-2-(4-fluorophenyl)methyl-1,3-thiazole-5-carboxamide
- 1333518-64-1
- EN300-26687721
- AKOS033007950
- N-(cyanomethyl)-2-[(4-fluorophenyl)methyl]-1,3-thiazole-5-carboxamide
- Z1049815044
-
- インチ: 1S/C13H10FN3OS/c14-10-3-1-9(2-4-10)7-12-17-8-11(19-12)13(18)16-6-5-15/h1-4,8H,6-7H2,(H,16,18)
- InChIKey: LVYVHGPUFRFQDI-UHFFFAOYSA-N
- ほほえんだ: S1C(C(NCC#N)=O)=CN=C1CC1C=CC(=CC=1)F
計算された属性
- せいみつぶんしりょう: 275.05286129g/mol
- どういたいしつりょう: 275.05286129g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 362
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 94Ų
- 疎水性パラメータ計算基準値(XlogP): 2.4
N-(cyanomethyl)-2-(4-fluorophenyl)methyl-1,3-thiazole-5-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26687721-0.05g |
N-(cyanomethyl)-2-[(4-fluorophenyl)methyl]-1,3-thiazole-5-carboxamide |
1333518-64-1 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-(cyanomethyl)-2-(4-fluorophenyl)methyl-1,3-thiazole-5-carboxamide 関連文献
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N-(cyanomethyl)-2-(4-fluorophenyl)methyl-1,3-thiazole-5-carboxamideに関する追加情報
N-(cyanomethyl)-2-(4-fluorophenyl)methyl-1,3-thiazole-5-carboxamide: A Comprehensive Overview
The compound with CAS No. 1333518-64-1, commonly referred to as N-(cyanomethyl)-2-(4-fluorophenyl)methyl-1,3-thiazole-5-carboxamide, is a highly specialized organic compound with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which incorporates a thiazole ring system, a fluorophenyl group, and a cyanomethyl substituent. These structural features contribute to its intriguing chemical properties and make it a subject of interest in both academic and industrial research.
Recent studies have highlighted the importance of thiazole derivatives in drug discovery, particularly in the development of anti-inflammatory, antitumor, and antimicrobial agents. The presence of the fluorophenyl group in this compound adds electronic diversity to the molecule, enhancing its ability to interact with biological targets. Furthermore, the cyanomethyl substituent introduces additional functional groups that can be exploited for further chemical modifications or bioconjugation purposes.
One of the most promising applications of this compound lies in its potential as a lead molecule for drug development. Researchers have demonstrated that thiazole-based compounds can exhibit significant activity against various enzymes and receptors involved in disease pathways. For instance, studies have shown that analogs of this compound can inhibit kinases and proteases, making them valuable candidates for therapeutic interventions.
In addition to its pharmacological applications, N-(cyanomethyl)-2-(4-fluorophenyl)methyl-1,3-thiazole-5-carboxamide has also been explored for its role in materials science. The thiazole ring system is known for its stability and ability to form supramolecular structures, which could be harnessed in the development of advanced materials such as sensors or self-healing polymers.
From a synthetic perspective, the preparation of this compound involves a series of intricate reactions that highlight the versatility of modern organic chemistry techniques. The synthesis typically begins with the preparation of the thiazole core, followed by the introduction of the fluorophenyl and cyanomethyl groups through carefully designed coupling reactions. The optimization of these reaction conditions has been a focus of recent research efforts to improve yield and purity.
Moreover, computational studies have played a pivotal role in understanding the electronic properties and reactivity of this compound. Advanced molecular modeling techniques have provided insights into its three-dimensional structure and interaction patterns with potential biological targets. These findings have not only enhanced our understanding of the compound's behavior but also guided further experimental work.
In conclusion, N-(cyanomethyl)-2-(4-fluorophenyl)methyl-1,3-thiazole-5-carboxamide represents a fascinating example of how structural diversity can lead to multifaceted applications in chemistry and biology. As research continues to uncover its full potential, this compound is poised to make significant contributions to both academic advancements and industrial innovations.
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